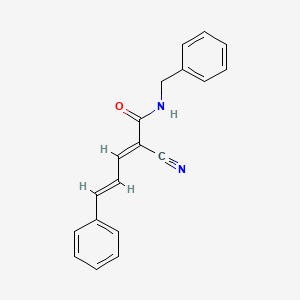![molecular formula C4H6N2O2S B1236343 (Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE CAS No. 92138-10-8](/img/structure/B1236343.png)
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-associated protein A (ZAPA) is a small cytoplasmic protein that is broadly conserved among bacteria. It plays a crucial role in bacterial cell division by enhancing the stability of the FtsZ ring, which is essential for cytokinesis. ZAPA forms dimers and tetramers in vitro and is known to interact with FtsZ, promoting its polymerization and filament bundling .
Mechanism of Action
Target of Action
ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . ZapA enhances the stability of the FtsZ ring .
Mode of Action
ZapA interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of ZapA, FtsZ protofilaments associate into long straight loose bundles and/or sheets .
Biochemical Pathways
The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . ZapA plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .
Result of Action
The result of ZapA’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .
Action Environment
The effects of ZapA on FtsZ assembly can vary with the pH of the environment . For instance, ZapA induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, ZapA enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of ZapA .
Biochemical Analysis
Biochemical Properties
Zapa is involved in the modulation of FtsZ polymerization. It binds to FtsZ with an approximate 1:1 molar stoichiometry, promoting FtsZ filament bundling and stabilization. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis . Zapa exists in a dimer-tetramer equilibrium, with the dimer being the predominant physiological species .
Cellular Effects
Zapa influences various cellular processes by stabilizing FtsZ filaments and promoting their bundling. This stabilization is crucial for the formation of the Z-ring, which recruits other proteins necessary for cell division. The presence of Zapa ensures the proper spatial and temporal regulation of the Z-ring, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Zapa exerts its effects by binding to FtsZ and promoting its polymerization and filament bundling. This interaction enhances the stability of FtsZ filaments, making them more resistant to collapse. The dimeric form of Zapa is postulated to be the predominant physiological species, although the tetrameric form may become significant under certain conditions . The structure of Zapa, with its C-terminal coiled-coil domain, is essential for its function in promoting FtsZ polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zapa on FtsZ polymerization and filament bundling can be observed over time. Zapa’s stability and activity are influenced by its concentration, with higher concentrations promoting the formation of tetramers. Long-term studies have shown that Zapa maintains its activity and continues to promote FtsZ polymerization and filament bundling over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Zapa vary with different dosages. At optimal dosages, Zapa effectively promotes FtsZ polymerization and filament bundling, leading to proper cell division. At high doses, Zapa may cause excessive bundling of FtsZ filaments, potentially leading to adverse effects on cell division and viability .
Metabolic Pathways
Zapa is involved in the metabolic pathways related to bacterial cell division. It interacts with FtsZ, a key protein in the cytokinesis pathway, and promotes its polymerization and filament bundling. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis .
Transport and Distribution
Within cells, Zapa is transported and distributed to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The localization of Zapa is essential for its function in bacterial cell division, as it ensures the proper spatial and temporal regulation of the Z-ring .
Subcellular Localization
Zapa is localized to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The C-terminal coiled-coil domain of Zapa is essential for its localization and function. This domain allows Zapa to bind to FtsZ and promote its polymerization and filament bundling, which are critical for bacterial cytokinesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZAPA involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding ZAPA is cloned into an expression vector, which is then introduced into the bacterial cells. The bacteria are cultured under conditions that induce the expression of ZAPA, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of ZAPA follows similar principles but on a larger scale. Fermentation processes are optimized to maximize the yield of ZAPA. The purification process is scaled up, often involving multiple chromatography steps to ensure the purity and activity of the protein .
Chemical Reactions Analysis
Types of Reactions: ZAPA primarily undergoes protein-protein interactions, particularly with FtsZ. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to modulate the assembly and stability of FtsZ filaments .
Common Reagents and Conditions: The interaction between ZAPA and FtsZ is studied under various conditions, including different pH levels and the presence of GTP, which is essential for FtsZ polymerization. The formation of ZAPA-FtsZ complexes is often analyzed using techniques such as fluorescence resonance energy transfer (FRET) and electron microscopy .
Major Products Formed: The primary outcome of ZAPA’s interaction with FtsZ is the formation of stable FtsZ filaments and bundles, which are crucial for the formation of the Z-ring during bacterial cell division .
Scientific Research Applications
ZAPA has several scientific research applications, particularly in the study of bacterial cell division. It is used to investigate the mechanisms of FtsZ polymerization and the formation of the Z-ring. Additionally, ZAPA serves as a model protein for studying protein-protein interactions and the regulation of cytoskeletal structures in bacteria .
In medicine, ZAPA and its interactions with FtsZ are explored as potential targets for developing new antibacterial agents. By inhibiting the function of ZAPA, it may be possible to disrupt bacterial cell division, providing a novel approach to combating bacterial infections .
Comparison with Similar Compounds
ZAPA is similar to other FtsZ-associated proteins, such as Z-associated protein B (ZapB). Both proteins interact with FtsZ and play roles in stabilizing the Z-ring. ZAPA is unique in its ability to form both dimers and tetramers, which may influence its interaction with FtsZ and its overall function in cell division .
List of Similar Compounds:- Z-associated protein B (ZapB)
- ZipA (another FtsZ-associated protein)
- FtsA (an actin-like protein that also interacts with FtsZ)
These proteins collectively contribute to the regulation and stabilization of the FtsZ ring, but each has distinct properties and roles in the process of bacterial cell division .
Properties
CAS No. |
92138-10-8 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |
InChI Key |
QEYNZJBVNYDZKZ-OWOJBTEDSA-N |
SMILES |
C(=CSC(=N)N)C(=O)O |
Isomeric SMILES |
C(=C/SC(=N)N)\C(=O)O |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O |
Synonyms |
3-((aminoiminomethyl)thio)-2-propenoic acid 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer 3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer ZAPA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

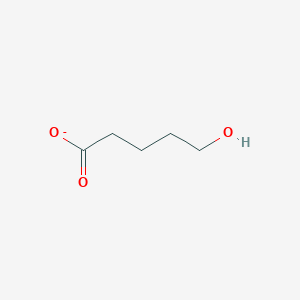
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)
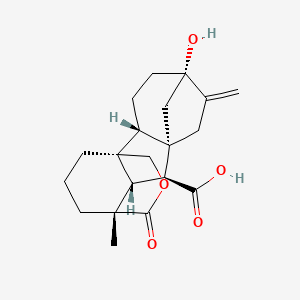
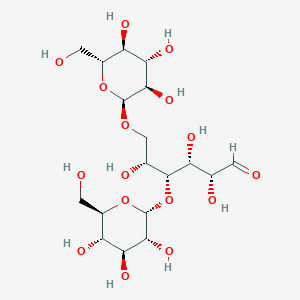


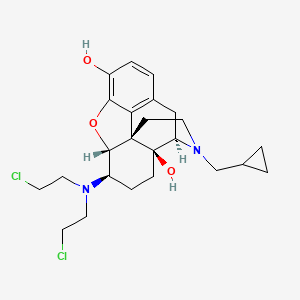
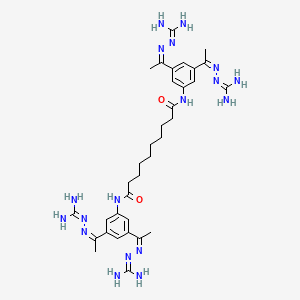
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)
